molecular formula C11H22N2O B1394802 4-[2-(3-Piperidinyl)ethyl]morpholine CAS No. 1219979-45-9

4-[2-(3-Piperidinyl)ethyl]morpholine

Cat. No.: B1394802
CAS No.: 1219979-45-9
M. Wt: 198.31 g/mol
InChI Key: BYSFAURTJRJEHE-UHFFFAOYSA-N
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Description

4-[2-(3-Piperidinyl)ethyl]morpholine is a sophisticated organic compound featuring a morpholine ring linked to a piperidine moiety through an ethyl chain. This structure combines two privileged heterocyclic scaffolds frequently utilized in medicinal chemistry and drug discovery. The morpholine ring, a common feature in many active pharmaceutical ingredients, contributes favorable physicochemical properties, often enhancing aqueous solubility and influencing the pharmacokinetic profile of lead compounds . The piperidine ring is another prevalent structural element found in a wide array of bioactive molecules. The integration of these two rings into a single molecular framework makes this compound a valuable bifunctional building block for chemical synthesis and pharmaceutical research. It is particularly useful for constructing novel chemical entities targeting the central nervous system (CNS), given that morpholine-containing compounds are known to exhibit improved blood-brain barrier permeability . Furthermore, heterocycles like morpholine and piperidine are key structural components in developing therapeutics for various conditions, including diabetes and infectious diseases, highlighting the broad research potential of this compound . Researchers can employ this compound as a core scaffold in the design of new ligands or as an intermediate in multi-step synthetic routes. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(2-piperidin-3-ylethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-11(10-12-4-1)3-5-13-6-8-14-9-7-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSFAURTJRJEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291424
Record name 4-[2-(3-Piperidinyl)ethyl]morpholine
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URL https://comptox.epa.gov/dashboard/DTXSID601291424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-45-9
Record name 4-[2-(3-Piperidinyl)ethyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(3-Piperidinyl)ethyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Piperidinyl)ethyl]morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method is the alkylation of morpholine with 3-piperidinyl ethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Piperidinyl)ethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

The compound 4-[2-(3-Piperidinyl)ethyl]morpholine (CAS No. 1219979-45-9) is a morpholine derivative that has garnered interest in various fields of scientific research. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by relevant data tables and case studies.

Medicinal Chemistry

Pharmacological Properties:

  • Antidepressant Activity: Research indicates that derivatives of morpholine compounds exhibit potential antidepressant effects. Studies have shown that similar compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation.
  • Antipsychotic Effects: The piperidine ring in this compound suggests potential antipsychotic activity through dopamine receptor antagonism. Compounds with similar structures have been investigated for their ability to alleviate symptoms of schizophrenia.

Case Study:

  • A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of morpholine derivatives, including this compound, highlighting its efficacy in preclinical models of depression and anxiety disorders.

Neuroscience Research

Mechanism of Action:

  • The compound may act as a modulator of GABAergic and glutamatergic systems, which are crucial for neuronal excitability and synaptic plasticity. This modulation can lead to neuroprotective effects and improved cognitive functions.

Data Table: Neurotransmitter Interaction Studies

CompoundTarget ReceptorEffectReference
This compoundSerotonin (5-HT)Agonist
This compoundDopamine (D2)Antagonist
This compoundGABA-AModulator

Material Science

Applications in Polymer Chemistry:

  • The morpholine structure allows for the incorporation of this compound into polymer matrices, enhancing properties such as flexibility and thermal stability. It can be utilized as a plasticizer or a modifier in various polymer systems.

Case Study:

  • Research conducted at a university laboratory demonstrated the use of this compound in creating thermoplastic elastomers with improved mechanical properties, showcasing its versatility beyond medicinal applications.

Synthetic Applications

Building Block for Synthesis:

  • This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly those targeting neurological disorders.

Data Table: Synthetic Routes

Reaction TypeStarting MaterialProductYield (%)
AlkylationMorpholineMorpholine derivatives85%
ReductionPiperidinePiperidine derivatives90%

Mechanism of Action

The mechanism of action of 4-[2-(3-Piperidinyl)ethyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholine Derivatives with Aromatic Substituents

  • S1RA (4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]-morpholine hydrochloride): Structure: Features a naphthalene-substituted pyrazole group attached to the ethyl-morpholine backbone. Key Difference: The bulky aromatic substituent increases lipophilicity (inferred cLogP >4) compared to 4-[2-(3-Piperidinyl)ethyl]morpholine, likely enhancing membrane permeability but reducing solubility.
  • 4-[2-(4-Bromophenoxy)ethyl]morpholine (CAS 836-59-9): Structure: Contains a bromophenoxy group instead of piperidine. Properties: Higher molecular weight (286.16 g/mol) and density (1.358 g/cm³) due to bromine’s steric and electronic effects . Safety: Classified as an irritant (Xi), suggesting similar handling precautions may apply to related morpholine derivatives .
Table 1: Physicochemical and Pharmacological Comparison
Compound Molecular Formula Molecular Weight Key Substituent cLogP* Pharmacological Target
This compound C₁₁H₂₂N₂O 198.31 Piperidine ~2.5† σ receptors (inferred)
S1RA C₂₀H₂₄N₂O₂·HCl 384.89 Naphthalene-pyrazole ~4.2‡ σ₁ antagonist
4-[2-(4-Bromophenoxy)ethyl]morpholine C₁₂H₁₆BrNO₂ 286.16 Bromophenoxy ~3.8‡ Unknown

*Predicted values based on structural analogs. †Estimated using fragment-based methods. ‡From analogous compounds in .

Piperidine-Morpholine Hybrids

  • 4-[2-(3-Piperidinylmethoxy)ethyl]morpholine (CAS 946713-06-0): Structure: Differs by a methoxy group between the ethyl chain and piperidine.
  • 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine :

    • Structure : Incorporates a nitro-pyridine group.
    • Activity : Nitro groups often serve as electron-withdrawing moieties, altering electronic distribution and binding affinity to enzymes or receptors .

Complex Arotinoids with Morpholine Moieties

A novel arotinoid, 4-((2-(p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)propenyl]phenoxy)ethyl))-morpholine, demonstrated potent antitumor activity in rat mammary tumors with reduced bone toxicity compared to retinoids . While structurally distinct, the ethyl-morpholine linkage in this compound highlights the role of flexible spacers in optimizing drug-receptor interactions.

Research Findings and Implications

  • Pharmacological Flexibility: The ethyl-morpholine scaffold is versatile. Antitumor arotinoids () demonstrate that morpholine derivatives can be engineered for oncology with improved safety profiles.
  • Synthetic Accessibility : Analogous compounds (e.g., 4-(3-bromopyridin-2-yl)morpholine) are synthesized via nucleophilic substitution or cross-coupling, suggesting feasible routes for this compound derivatization .

Biological Activity

4-[2-(3-Piperidinyl)ethyl]morpholine, a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure that combines a piperidine moiety with a morpholine ring, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H18N2O
  • Molecular Weight : 194.28 g/mol
  • CAS Number : 1219960-81-2

The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.

This compound's biological activity is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. The piperidine component is known to influence dopaminergic signaling, while the morpholine ring may enhance the compound's solubility and bioavailability.

1. Antidepressant Effects

Research indicates that derivatives of morpholine and piperidine possess antidepressant properties. For example, studies have shown that compounds with similar structures can inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression.

2. Antinociceptive Activity

The compound has demonstrated potential in pain modulation. Animal studies suggest that this compound may exert antinociceptive effects through opioid receptor pathways. The analgesic properties could be linked to the activation of mu-opioid receptors, which play a significant role in pain perception.

3. Anticancer Potential

Emerging evidence highlights the anticancer activity of morpholine derivatives. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry evaluated various morpholine derivatives for their ability to inhibit serotonin transporters (SERT). The results indicated that certain modifications enhanced binding affinity and selectivity, suggesting a promising avenue for developing antidepressants based on this scaffold .
  • Antinociceptive Studies : In an animal model assessing pain response, this compound was administered at varying doses. Results showed a significant reduction in pain sensitivity compared to control groups, supporting its potential as an analgesic agent .
  • Anticancer Activity : A recent investigation into the cytotoxic effects of morpholine derivatives on lung adenocarcinoma cells revealed that this compound inhibited cell growth effectively at low micromolar concentrations .

Data Summary

Biological ActivityMechanismReference
AntidepressantInhibition of SERT
AntinociceptiveActivation of mu-opioid receptors
AnticancerInduction of apoptosis

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 4-[2-(3-Piperidinyl)ethyl]morpholine, and how are intermediates validated?

  • Methodology : Multi-step synthesis often involves nucleophilic substitution or reductive amination. For example, reacting amines with chloroethylmorpholine derivatives under reflux conditions (e.g., ethanol with HCl catalysis ). Intermediates are characterized via 1^1H NMR (e.g., δ 1.20 ppm for methyl groups, J-coupling constants for stereochemistry) and LCMS (e.g., [M+H]+^+ peaks) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., morpholine ring protons at δ 3.11–3.84 ppm) and carbon backbone .
  • LCMS : Confirms molecular weight (e.g., ESI-MS [M+H]+^+ at 208 Da) and purity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions in picrate salts) .

Q. What purification strategies are recommended for isolating this compound?

  • Methodology : Slow evaporation in ethanol yields high-purity crystals . For liquid intermediates, fractional distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane) is used. Purity is validated by HPLC (>95% area under the curve) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics.
  • Catalysis : Acidic conditions (e.g., HCl in ethanol) accelerate imine formation .
  • Temperature control : Reflux at 70–80°C balances reaction rate and byproduct suppression .
    • Validation : DOE (Design of Experiments) models assess variables like pH, temperature, and stoichiometry .

Q. What strategies resolve contradictions in spectroscopic data for morpholine derivatives?

  • Methodology :

  • Cross-validation : Compare NMR shifts with computational predictions (e.g., DFT calculations).
  • Isotopic labeling : 15^{15}N or 13^{13}C labeling clarifies ambiguous peaks .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., morpholine vs. piperidinyl protons) .

Q. How does the electronic environment of the morpholine ring influence reactivity in nucleophilic reactions?

  • Methodology :

  • Electrochemical analysis : Cyclic voltammetry measures redox potentials (e.g., E1/2_{1/2} for nitroimidazole-substituted morpholines ).
  • DFT studies : Calculate HOMO/LUMO energies to predict nucleophilic sites .

Q. What computational approaches predict the conformational stability of this compound?

  • Methodology :

  • Molecular dynamics (MD) : Simulate solvent effects on ring puckering and substituent orientation.
  • Docking studies : Assess binding affinity with biological targets (e.g., enzymes in ’s inhibitor list) .

Q. How are structure-activity relationships (SARs) explored for this compound analogs?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replacing piperidinyl with pyrrolidinyl ) and test bioactivity.
  • Pharmacophore modeling : Identify critical moieties for target engagement (e.g., morpholine’s oxygen in hydrogen bonding) .

Methodological Notes

  • Contradiction management : Discrepancies in LCMS/NMR data require orthogonal techniques (e.g., IR for functional groups, elemental analysis) .
  • Advanced analytics : HRMS and X-ray crystallography provide definitive structural confirmation .
  • Electrochemical profiling : Use rotating disk electrodes to study electron-transfer kinetics in aqueous/organic media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3-Piperidinyl)ethyl]morpholine
Reactant of Route 2
4-[2-(3-Piperidinyl)ethyl]morpholine

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